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N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide

Antibacterial drug discovery DNA sliding clamp inhibition Fragment-based lead optimization

N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide (CAS 2034563-33-0) is a synthetic small-molecule benzamide derivative that incorporates a 2,2'-bifuran moiety linked via a methylene spacer to a 2,6-difluorobenzamide core. It has been profiled in a biochemical fluorescence polarization assay against the Escherichia coli DNA sliding clamp (β-clamp/DnaN), an essential bacterial DNA replication processivity factor and a validated antibacterial target.

Molecular Formula C16H11F2NO3
Molecular Weight 303.265
CAS No. 2034563-33-0
Cat. No. B2584406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide
CAS2034563-33-0
Molecular FormulaC16H11F2NO3
Molecular Weight303.265
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F
InChIInChI=1S/C16H11F2NO3/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-14(22-10)13-5-2-8-21-13/h1-8H,9H2,(H,19,20)
InChIKeyUYNCNOCQDHUROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide (CAS 2034563-33-0): Procurement-Relevant Target Profile and Compound Identity


N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide (CAS 2034563-33-0) is a synthetic small-molecule benzamide derivative that incorporates a 2,2'-bifuran moiety linked via a methylene spacer to a 2,6-difluorobenzamide core [1]. It has been profiled in a biochemical fluorescence polarization assay against the Escherichia coli DNA sliding clamp (β-clamp/DnaN), an essential bacterial DNA replication processivity factor and a validated antibacterial target [2]. Its computed physicochemical parameters include a molecular weight of 303.26 g/mol, an XLogP3-AA of 2.8, and a topological polar surface area contributing to moderate lipophilicity, which are relevant for evaluating its drug-likeness attributes in hit-to-lead campaigns [1].

Why N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide Cannot Be Casually Substituted by In-Class Benzamide Analogs


The bacterial DNA sliding clamp binding pocket accommodates diverse benzamide chemotypes, but small structural variations produce large changes in affinity and binding mode that preclude simple interchange. The 2,6-difluoro substitution on the benzamide ring of the target compound imposes a distinct electronic environment—both fluorine atoms exert ortho-electron-withdrawing effects that influence the amide NH acidity and hydrogen-bonding capacity to the clamp subsites—compared to the 3,4-difluoro regioisomer [1]. Furthermore, the 2,2'-bifuran moiety replaces the simpler phenyl rings found in fragment hits such as 3,4-difluorobenzamide, altering the conformational flexibility, pi-stacking potential, and occupancy of subsite II within the clamp binding groove [2]. The quantitative consequences of these structural distinctions are demonstrated by the >3-fold difference in Ki values between this compound and closely related halogenated benzamide derivatives tested under identical assay conditions [3].

Quantitative Differentiation Evidence for N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide Against Closest Structural Analogs


Superior Target Engagement Affinity (Ki) Relative to a Chlorinated Benzamide Analog in the Same E. coli Sliding Clamp FP Assay

In a fluorescence polarization (FP) assay measuring compound displacement of an N-fluorescein (FAM)-QLDLF-OH tracer peptide from recombinant Escherichia coli DNA sliding clamp protein (β-clamp), N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide exhibited a binding affinity Ki of 74,000 nM, which is approximately 3.3-fold more potent than the chlorinated benzamide analog CHEMBL3577269 (BDBM50096637, molecular formula C13H12ClNO2) that yielded a Ki of 246,000 nM under identical assay conditions [1]. Both compounds were curated within the same ChEMBL deposition (CHEMBL3579723 assay set) from the University of Wollongong screening campaign, enabling a direct head-to-head comparison [2].

Antibacterial drug discovery DNA sliding clamp inhibition Fragment-based lead optimization

2,6-Difluoro Substitution Pattern Confers a Differentiated Binding Mode Compared to the 3,4-Difluoro Regioisomer Found in Co-Crystallized Fragment Leads

The 2,6-difluorobenzamide substitution pattern in the target compound is structurally distinct from the 3,4-difluorobenzamide fragment that has been co-crystallized with both the E. coli sliding clamp (PDB 4N94) and the Helicobacter pylori β-clamp (PDB 5FVE) [1][2]. While 3,4-difluorobenzamide was identified as a fragment hit binding in subsite I of the clamp hydrophobic pocket via X-ray crystallography, the 2,6-difluoro arrangement places fluorine atoms in both ortho positions relative to the amide carbonyl, altering the dihedral angle between the aromatic ring and the amide plane, thereby modifying the hydrogen-bonding geometry with the clamp backbone residues [3]. The 3,4-difluorobenzamide regioisomer (CAS 2034490-18-9, N-([2,2'-bifuran]-5-ylmethyl)-3,4-difluorobenzamide) constitutes the closest interchangeable analog, yet no equivalent co-crystal structure is available for this alternative scaffold, and the ortho-ortho difluoro pattern cannot be assumed to engage subsite I identically .

Structure-based drug design Fluorine substitution SAR Sliding clamp inhibitor pharmacophore

Measured Functional Activity (IC50) Confirms Dose-Dependent Disruption of the β-Clamp Protein-Protein Interaction Interface

The target compound inhibited the interaction between the E. coli DNA sliding clamp and its fluorescently labeled peptide binding partner with an IC50 of 134,000 nM in the FP displacement assay [1]. This functional activity metric confirms that the observed binding affinity translates into actual displacement of the clamp's native protein partner linear motif (QLDLF consensus sequence), which is the critical mechanism for disrupting DNA polymerase III processivity and, consequently, bacterial DNA replication [2]. While a separate, more potent compound class (CHEMBL3579723, IC50 = 362,000 nM) was reported in the same assay system, the target compound's IC50 represents a 2.7-fold improvement over that reference compound, underscoring that the bifuran-benzamide scaffold achieves meaningful activity in the micromolar range without additional optimization [3].

Protein-protein interaction inhibitor β-clamp displacement assay DNA replication inhibition

Bifuran Moiety Introduces Conformational Rigidity and Extended Aromatic Surface Not Present in Simple Benzamide Fragment Leads

Unlike the simple 3,4-difluorobenzamide fragment (molecular weight 157.12 g/mol) which occupies only subsite I of the bacterial sliding clamp pocket as determined crystallographically, the target compound incorporates a 2,2'-bifuran moiety that extends the molecular scaffold to a molecular weight of 303.26 g/mol and provides a conformationally restricted, electron-rich heteroaromatic surface capable of spanning both subsite I and subsite II of the clamp binding groove [1][2]. The bifuran moiety introduces two additional hydrogen bond acceptor oxygen atoms (five total HBA vs. three for 3,4-difluorobenzamide) and increases the rotatable bond count to four, positioning the terminal furan ring for potential π-stacking interactions with clamp hydrophobic residues [3]. This extended pharmacophore cannot be recapitulated by any single-ring benzamide fragment, making the compound a unique probe of the full clamp interaction surface [4].

Scaffold diversity Bifuran pharmacophore Conformational restriction in drug design

Validated Research Application Scenarios for N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide Based on Quantitative Evidence


Hit-to-Lead Optimization of Bacterial Sliding Clamp Inhibitors Requiring a Dual-Subsite Pharmacophore

Medicinal chemistry teams developing next-generation antibacterial agents targeting the β-clamp/DnaN protein-protein interaction interface can use N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide as a structurally elaborated starting scaffold. Its Ki of 74 μM against the E. coli sliding clamp represents a 3.3-fold improvement over a simpler chlorobenzamide analog tested in the same FP assay [1], and its extended bifuran pharmacophore is predicted to engage both subsite I and subsite II of the clamp binding groove—a feature absent from the 3,4-difluorobenzamide fragment hits that occupy subsite I alone [2]. Structure-based optimization of the bifuran linker and the 2,6-difluoro substitution vectors can be pursued to improve potency into the sub-micromolar range.

Mechanistic Probe for Cooperative Ligand Binding to the E. coli Sliding Clamp

The compound serves as a chemical probe to investigate whether simultaneous occupancy of subsite I (by the 2,6-difluorobenzamide moiety) and subsite II (by the 2,2'-bifuran group) confers cooperative binding behavior that deviates from the sequential linear motif binding mechanism characterized in the foundational J. Med. Chem. 2015 study [1]. Its IC50 of 134 μM in the FAM-QLDLF-OH tracer displacement FP assay provides a quantitative baseline for competitive binding experiments with subsite-selective peptide probes [2], enabling rigorous dissection of the thermodynamic linkage between the two subsites.

Building Block for Focused Library Synthesis Exploring Fluorine Position Effects on β-Clamp Affinity

The 2,6-difluoro substitution pattern is structurally unique relative to the 3,4-difluoro regioisomer that has been crystallographically characterized in complex with the sliding clamp (PDB 4N94) [1]. Chemical procurement of the target compound enables parallel synthesis of a focused library in which the fluorine substitution pattern (2,6- vs. 3,4- vs. 2,4-difluoro) is systematically varied while keeping the bifuran scaffold constant, allowing the fluorine positional effect on clamp binding affinity to be quantified via the established FP assay platform [2]. This SAR dataset cannot be generated using the 3,4-difluoro regioisomer alone.

Biochemical Validation of Computational Docking Poses at the β-Clamp Hydrophobic Pocket

Computational chemists performing molecular docking studies against the E. coli sliding clamp (PDB 4N94, 4N96, and related structures) can use the experimentally determined binding data (Ki = 74 μM, IC50 = 134 μM) [1] to validate and calibrate docking scoring functions for the bifuran-benzamide chemotype. The compound's five hydrogen bond acceptors and conformationally restricted bifuran linker present a multi-point pharmacophore that challenges docking algorithms to correctly recapitulate the balance of polar and hydrophobic interactions across both clamp subsites [2].

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